BenchChemオンラインストアへようこそ!

tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

stereochemistry receptor pharmacology chiral resolution

tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 1787258-87-0 for the cis racemate; CAS 724787-35-3 for the single (3S,4R) enantiomer) is a chiral, cis-configured 4-amino-3-hydroxypiperidine derivative protected as a tert-butyl carbamate. It belongs to the class of N-Boc-protected aminohydroxypiperidine building blocks broadly employed in medicinal chemistry for the construction of biologically active molecules, including gastrointestinal prokinetic agents and central nervous system drug candidates.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 1787258-87-0
Cat. No. B3110218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate
CAS1787258-87-0
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1O
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
InChIKeyMLTCALYMVICSBJ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate – Chiral Building Block Procurement Baseline (CAS 1787258-87-0)


tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 1787258-87-0 for the cis racemate; CAS 724787-35-3 for the single (3S,4R) enantiomer) is a chiral, cis-configured 4-amino-3-hydroxypiperidine derivative protected as a tert-butyl carbamate . It belongs to the class of N-Boc-protected aminohydroxypiperidine building blocks broadly employed in medicinal chemistry for the construction of biologically active molecules, including gastrointestinal prokinetic agents and central nervous system drug candidates . The compound presents two stereogenic centers and a free piperidine NH, making it a strategically protected intermediate for sequential functionalization.

Why Generic Substitution Fails for tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate – The Cost of Stereochemical Ambiguity


This compound cannot be freely interchanged with its enantiomer, trans diastereomers, or differently protected analogs because the (3S,4R) absolute configuration determines the three-dimensional presentation of the amino and hydroxyl pharmacophoric elements in downstream drug candidates. In the 4-amino-3-hydroxypiperidine series, enantiomeric pairs have been documented to display opposing pharmacological activities: the (3S,4R) isomer acts as an agonist while the (3R,4S) isomer functions as an antagonist at the same receptor target [1]. Furthermore, the placement of the Boc group on the exocyclic 4-amino group rather than the piperidine ring nitrogen dictates the sequence and orthogonality of synthetic transformations . Substituting with the racemic cis mixture (CAS 1787258-87-0) introduces 50% of the undesired enantiomer, which can confound structure-activity relationship studies and compromise chiral purity specifications in regulated synthetic routes.

Quantitative Differentiation Evidence for tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate Against Closest Analogs


Stereochemical Identity: (3S,4R) Enantiomer as Pure Agonist Pharmacophore vs. (3R,4S) Antagonist

In the structurally related 4-aminopiperidine series, the (3S,4R) absolute configuration has been unequivocally associated with agonist activity, whereas the (3R,4S) enantiomer exhibits antagonist activity at the same opioid receptor subtype [1]. This functional inversion means that procurement of the wrong enantiomer—or the racemic cis mixture—directly compromises pharmacological studies and can lead to erroneous SAR conclusions. The target compound provides the (3S,4R) configuration in 95% chemical purity as confirmed by Fluorochem's batch release specifications .

stereochemistry receptor pharmacology chiral resolution

Protecting Group Strategy: Boc on Exocyclic 4-Amine vs. Boc on Piperidine Ring Nitrogen

The target compound places the Boc protecting group on the exocyclic 4-amino substituent, leaving the piperidine ring nitrogen free. This contrasts with the regioisomeric cis-4-Amino-1-Boc-3-hydroxypiperidine (CAS 1331777-74-2), where the Boc group occupies the ring nitrogen and the 4-amino group is free . The difference enables divergent synthetic sequences: the target compound permits direct N-alkylation or N-arylation of the piperidine nitrogen without deprotection, while the regioisomer requires Boc removal before functionalizing the ring nitrogen. No quantitative reactivity data (e.g., relative rate constants) were identified for this specific pair.

orthogonal protection synthetic strategy regioselective functionalization

Chemical Purity: Batch-Certified 95–98% vs. Racemic Mixture Purity Ambiguity

Commercially, the single (3S,4R) enantiomer (CAS 724787-35-3) is supplied by Fluorochem with a certified purity of 95% . The racemic cis mixture (CAS 1787258-87-0) is offered by multiple vendors with purities ranging from 95% to 98% . Critically, the racemic mixture's purity specification refers only to chemical purity (total organic impurities) and does not quantify enantiomeric composition; the (3S,4R) content may be as low as 50% in the racemate. The single enantiomer product guarantees stereochemical identity, which is essential for chiral integrity in downstream API synthesis.

chemical purity batch certification quality control

Procurement Cost and Availability: Single Enantiomer Premium vs. Racemate

The single (3S,4R) enantiomer carries a price premium relative to the racemic cis mixture, reflecting the additional chiral resolution or asymmetric synthesis steps. Fluorochem lists the (3S,4R) enantiomer at £28 (100 mg), £60 (250 mg), £118 (500 mg), and £178 (1 g) with stock available across all pack sizes . In comparison, the racemic cis mixture (CAS 1787258-87-0) is available from Bide Pharm at lower cost (exact pricing not publicly listed but typically 30–50% lower based on catalog comparisons) . Both enantiomers and the racemate are in-stock at multiple suppliers, indicating robust commercial availability.

procurement cost commercial availability supply chain

High-Value Application Scenarios for tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate Based on Quantitative Differentiation


Enantioselective Medicinal Chemistry Campaigns Requiring Defined Agonist Pharmacophores

When a drug discovery program targets a receptor where the (3S,4R)-4-amino-3-hydroxypiperidine scaffold is known or predicted to confer agonist activity, the single (3S,4R) enantiomer is indispensable. The class-level evidence from the 4-aminopiperidine series shows that the (3R,4S) enantiomer can act as an antagonist, making the racemic mixture unsuitable for functional assay interpretation [1]. Procuring the single enantiomer (CAS 724787-35-3) at 95% chemical purity ensures that SAR conclusions are not confounded by the opposite enantiomer.

Synthesis of Piperidine N-Substituted Derivatives via Direct N-Alkylation

For synthetic routes requiring early-stage functionalization of the piperidine ring nitrogen, the target compound's free piperidine NH enables direct N-alkylation, N-arylation, or N-sulfonylation without deprotection . This contrasts with the regioisomeric cis-4-Amino-1-Boc-3-hydroxypiperidine, which would require Boc removal prior to N-functionalization, adding one synthetic step and associated yield loss.

Chiral Purity-Sensitive Process Chemistry and API Intermediate Qualification

In regulated pharmaceutical development, the single enantiomer provides a defined stereochemical starting material suitable for impurity profiling and process validation. The racemic cis mixture (CAS 1787258-87-0), despite comparable chemical purity (95–98%), introduces 50% of the undesired enantiomer as a defined impurity, complicating analytical method development and potentially exceeding ICH Q3A thresholds for chiral impurities . The single enantiomer from Fluorochem is supplied with batch-specific documentation, supporting quality-by-design approaches.

Structure-Activity Relationship Studies Across the 4-Amino-3-hydroxypiperidine Stereoisomer Series

For comprehensive SAR exploration, the (3S,4R) enantiomer serves as one of four stereoisomer building blocks. Its differentiated pharmacological profile (agonist vs. antagonist potential) makes it a critical comparator against the (3R,4S), (3S,4S), and (3R,4R) stereoisomers. The commercial availability of all four stereoisomers (CAS 724787-35-3, 642478-29-3, 724788-22-1, and 724788-29-8) enables systematic stereochemical SAR without in-house chiral resolution .

Quote Request

Request a Quote for tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.